![molecular formula C26H20N4O5 B2800255 7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione CAS No. 1207032-19-6](/img/no-structure.png)
7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H20N4O5 and its molecular weight is 468.469. The purity is usually 95%.
BenchChem offers high-quality 7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Green Chemistry Synthesis
The compound is linked to the synthesis of heterocyclic compounds. For example, L-proline-catalyzed synthesis methods have been developed for structurally complex heterocyclic ortho-quinones, which are environmentally advantageous due to high atom economy and elimination of extensive purification steps (Rajesh, Bala, Perumal, & Menéndez, 2011).
Antitumor Activity
Some 1,2,4-oxadiazole natural product analogs bearing the compound's structural features have been synthesized and evaluated for antitumor activity. These compounds displayed potent activity in vitro against a panel of cell lines, indicating their potential in cancer research (Maftei, Fodor, Jones, Franz, Kelter, Fiebig, & Neda, 2013).
Herbicide Development
The compound's framework has been explored in the development of novel herbicides. Research has shown that certain derivatives can exhibit excellent herbicidal activity, offering potential for agricultural applications (Wang, Lin, Cao, Yang, Chen, Hao, Yang, & Yang, 2014).
Analgesic and Anti-Inflammatory Properties
Research on 1,3,4-oxadiazole derivatives linked with quinazolin-4-one, similar to the compound , has shown potential analgesic and anti-inflammatory properties. These findings could lead to new therapeutic agents (Dewangan, Verma, Nakhate, Tripathi, Kashyap, & Dhongade, 2016).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of three key intermediates, which are then combined to form the final product. The first intermediate is 3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione, which is synthesized from 3-phenylpropylamine and anthranilic acid. The second intermediate is 3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-amine, which is synthesized from 3-nitrobenzo[d][1,3]dioxole and hydrazine hydrate. The third intermediate is 7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione, which is synthesized by coupling the first two intermediates using a condensation reaction.", "Starting Materials": [ { "3-phenylpropylamine": "starting material for the synthesis of 3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione" }, { "anthranilic acid": "starting material for the synthesis of 3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione" }, { "3-nitrobenzo[d][1,3]dioxole": "starting material for the synthesis of 3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-amine" }, { "hydrazine hydrate": "starting material for the synthesis of 3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-amine" } ], "Reaction": [ { "Step 1": "Synthesis of 3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione", "Conditions": "reflux in acetic anhydride", "Reactants": [ "3-phenylpropylamine", "anthranilic acid" ], "Products": [ "3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione" ] }, { "Step 2": "Synthesis of 3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-amine", "Conditions": "reflux in ethanol", "Reactants": [ "3-nitrobenzo[d][1,3]dioxole", "hydrazine hydrate" ], "Products": [ "3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-amine" ] }, { "Step 3": "Coupling of intermediates to form final product", "Conditions": "condensation reaction in DMF", "Reactants": [ "3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione", "3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-amine" ], "Products": [ "7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione" ] } ] } | |
Numéro CAS |
1207032-19-6 |
Nom du produit |
7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione |
Formule moléculaire |
C26H20N4O5 |
Poids moléculaire |
468.469 |
Nom IUPAC |
7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(3-phenylpropyl)-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C26H20N4O5/c31-25-19-10-8-18(24-28-23(29-35-24)17-9-11-21-22(14-17)34-15-33-21)13-20(19)27-26(32)30(25)12-4-7-16-5-2-1-3-6-16/h1-3,5-6,8-11,13-14H,4,7,12,15H2,(H,27,32) |
Clé InChI |
BDCWRAJXUVGBHU-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=CC5=C(C=C4)C(=O)N(C(=O)N5)CCCC6=CC=CC=C6 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-Methoxyphenyl)sulfonyl-2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2800175.png)

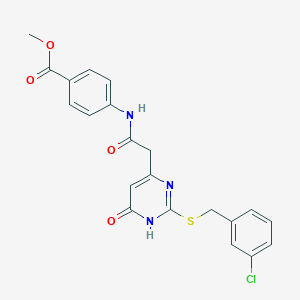
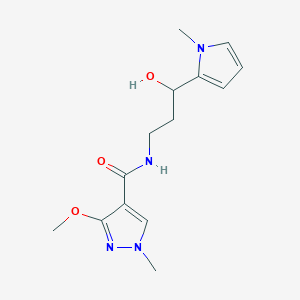
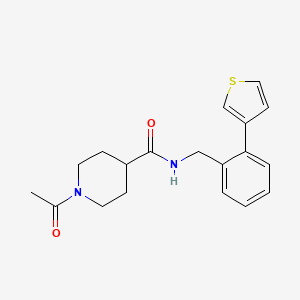
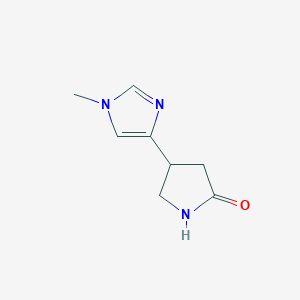
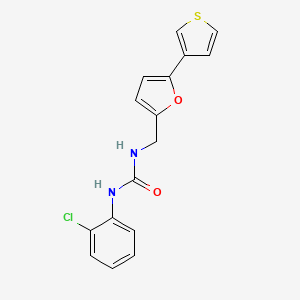
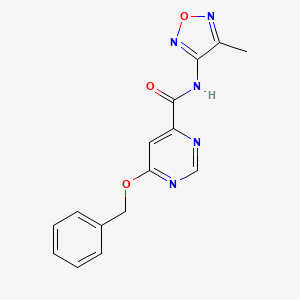
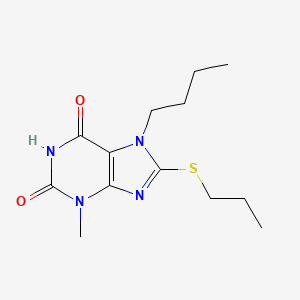

![5-(2-chlorophenyl)-1-(4-methoxybenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2800193.png)
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(isopropylsulfonyl)benzamide](/img/structure/B2800194.png)